Cas no 83540-01-6 ((3-Methylfuran-2-yl)methanethiol)

(3-Methylfuran-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by its distinctive thiol functional group attached to a methyl-substituted furan ring. This organosulfur compound is notable for its strong, roasted, and coffee-like aroma, making it valuable in flavor and fragrance applications. Its chemical stability and reactivity allow for versatile use in synthetic organic chemistry, particularly in the development of complex flavorants and aroma compounds. The presence of both furan and thiol moieties contributes to its unique sensory properties and potential as a building block for more intricate molecular structures. It is commonly employed in research and industrial settings where precise control over sulfur-containing aroma profiles is required.
(3-Methylfuran-2-yl)methanethiol structure
83540-01-6 structure
Product Name:(3-Methylfuran-2-yl)methanethiol
CAS No:83540-01-6
MF:C6H8OS
MW:128.192120552063
CID:5702954
PubChem ID:12943526
Update Time:2025-05-21

(3-Methylfuran-2-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (3-methylfuran-2-yl)methanethiol
    • SCHEMBL4659064
    • EN300-1091645
    • 83540-01-6
    • (3-Methylfuran-2-yl)methanethiol
    • Inchi: 1S/C6H8OS/c1-5-2-3-7-6(5)4-8/h2-3,8H,4H2,1H3
    • InChI Key: KEFXLWKSKONRCZ-UHFFFAOYSA-N
    • SMILES: SCC1=C(C)C=CO1

Computed Properties

  • Exact Mass: 128.02958605g/mol
  • Monoisotopic Mass: 128.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 14.1Ų

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Additional information on (3-Methylfuran-2-yl)methanethiol

Research Brief on (3-Methylfuran-2-yl)methanethiol (CAS: 83540-01-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

(3-Methylfuran-2-yl)methanethiol (CAS: 83540-01-6) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceutical sciences. This research brief aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

Recent literature highlights the role of (3-Methylfuran-2-yl)methanethiol as a key intermediate in the synthesis of flavor and fragrance compounds, particularly in the food and beverage industry. Its distinctive aroma profile, characterized by roasted and meaty notes, has made it a valuable ingredient in the formulation of savory flavors. However, beyond its sensory applications, emerging research has explored its potential in medicinal chemistry, where its thiol group and furan ring structure offer opportunities for drug design and development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of (3-Methylfuran-2-yl)methanethiol derivatives. The study demonstrated that certain analogs of this compound exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, highlighting its potential as a novel antibacterial agent. Further structure-activity relationship (SAR) studies are underway to optimize its efficacy and reduce cytotoxicity.

Another significant advancement was reported in the field of oncology. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters described the synthesis of (3-Methylfuran-2-yl)methanethiol-based small molecules targeting the Keap1-Nrf2 pathway. These compounds showed promising results in vitro as potential chemopreventive agents by activating the Nrf2-mediated antioxidant response, which plays a crucial role in protecting cells from oxidative stress and carcinogenesis. The study emphasized the compound's scaffold as a versatile platform for developing new therapeutics for oxidative stress-related diseases.

From a chemical biology perspective, (3-Methylfuran-2-yl)methanethiol has also been utilized as a building block in the development of activity-based probes (ABPs) for studying thiol-reactive enzymes. A recent study in ACS Chemical Biology employed this compound to design probes targeting cysteine proteases, enabling real-time monitoring of enzyme activity in complex biological systems. This application underscores its utility in elucidating enzyme mechanisms and identifying new drug targets.

In conclusion, (3-Methylfuran-2-yl)methanethiol (CAS: 83540-01-6) represents a multifaceted compound with diverse applications ranging from flavor chemistry to drug discovery. Its unique structural features and reactivity make it a valuable tool in both industrial and academic research. Future studies are expected to further explore its therapeutic potential, particularly in addressing antibiotic resistance and oxidative stress-related pathologies. Continued innovation in synthetic methodologies and biological evaluations will likely expand its role in the chemical biology and pharmaceutical landscapes.

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